N-[2-(Dimethylamino)-4,6-dimethylpyrimidin-5-YL]acetamide N-[2-(Dimethylamino)-4,6-dimethylpyrimidin-5-YL]acetamide
Brand Name: Vulcanchem
CAS No.: 1448137-18-5
VCID: VC4382403
InChI: InChI=1S/C10H16N4O/c1-6-9(13-8(3)15)7(2)12-10(11-6)14(4)5/h1-5H3,(H,13,15)
SMILES: CC1=C(C(=NC(=N1)N(C)C)C)NC(=O)C
Molecular Formula: C10H16N4O
Molecular Weight: 208.265

N-[2-(Dimethylamino)-4,6-dimethylpyrimidin-5-YL]acetamide

CAS No.: 1448137-18-5

Cat. No.: VC4382403

Molecular Formula: C10H16N4O

Molecular Weight: 208.265

* For research use only. Not for human or veterinary use.

N-[2-(Dimethylamino)-4,6-dimethylpyrimidin-5-YL]acetamide - 1448137-18-5

Specification

CAS No. 1448137-18-5
Molecular Formula C10H16N4O
Molecular Weight 208.265
IUPAC Name N-[2-(dimethylamino)-4,6-dimethylpyrimidin-5-yl]acetamide
Standard InChI InChI=1S/C10H16N4O/c1-6-9(13-8(3)15)7(2)12-10(11-6)14(4)5/h1-5H3,(H,13,15)
Standard InChI Key ZLGLZGKEZFTXGU-UHFFFAOYSA-N
SMILES CC1=C(C(=NC(=N1)N(C)C)C)NC(=O)C

Introduction

N-[2-(Dimethylamino)-4,6-dimethylpyrimidin-5-YL]acetamide is a complex organic compound with the molecular formula C10H16N4O and a molecular weight of 208.26 g/mol . This compound features a pyrimidine ring, which is a common motif in many biologically active molecules, including drugs and natural products. The presence of a dimethylamino group and two methyl groups on the pyrimidine ring, along with an acetamide moiety, contributes to its unique chemical properties and potential applications.

Synthesis Methods

The synthesis of N-[2-(Dimethylamino)-4,6-dimethylpyrimidin-5-YL]acetamide typically involves multi-step organic synthesis techniques. These methods may include reactions such as nucleophilic substitution, condensation reactions, or other transformations that require specific reagents and conditions to achieve high yields.

Potential Applications

Given its structural features, N-[2-(Dimethylamino)-4,6-dimethylpyrimidin-5-YL]acetamide could have potential applications in various fields, including:

  • Pharmaceuticals: The pyrimidine ring is a common feature in many drugs, suggesting potential biological activity.

  • Chemical Research: Its unique structure makes it a candidate for studying chemical reactions and properties.

Comparison with Similar Compounds

Compound NameCAS NumberMolecular FormulaMolecular WeightKey Features
N-[2-(Dimethylamino)-4,6-dimethylpyrimidin-5-YL]acetamide1448137-18-5C10H16N4O208.26Pyrimidine ring with dimethylamino and acetamide groups
N-(4,6-dimethylpyrimidin-2-yl)-2-[(4-phenyl-5-thioxo-4,5-dihydro-1,3,4-thiadiazol-2-yl)sulfanyl]acetamideN/AComplex heterocycle349.46Features a thiadiazole moiety and potential medicinal applications
N-(3-Cyano-4,5,6,7-tetrahydrobenzothiophen-2-yl)-2-[[5-[(1,5-dimethyl-3-oxo-2-phenylpyrazol-4-yl)amino]-1,3,4-thiadiazol-2-yl]sulfanyl]acetamideN/AComplex heterocycleN/AExhibits anti-inflammatory properties and potential as a 5-LOX inhibitor

Mass Molarity Calculator
  • mass of a compound required to prepare a solution of known volume and concentration
  • volume of solution required to dissolve a compound of known mass to a desired concentration
  • concentration of a solution resulting from a known mass of compound in a specific volume
g/mol
g
Molecular Mass Calculator